2-Bromo-4-fluoroaniline
Description
Overview of Halogenated Aniline (B41778) Derivatives in Chemical Science
Halogenated aniline derivatives are aromatic amines that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. rsc.orgresearchgate.net The presence and position of these halogens, along with the amino group, confer distinct electronic and steric properties to the molecule. smolecule.com These characteristics significantly influence the reactivity, regioselectivity, and biological activity of the compounds. smolecule.com
The electron-withdrawing nature of halogens can affect the basicity of the aniline nitrogen and the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic and nucleophilic substitution reactions. evitachem.comchemistrysteps.com For instance, the strong electron-donating effect of the amino group makes the aromatic ring highly reactive in electrophilic substitutions. chemistrysteps.com This reactivity allows for the synthesis of a wide array of derivatives with tailored properties. wikipedia.org Consequently, halogenated anilines serve as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, dyes, and materials with specific electronic properties. chemimpex.comresearchgate.netkinsotech.com Some halogenated anilines have even been identified as natural products originating from marine microalgae. rsc.org
Significance of 2-Bromo-4-fluoroaniline as a Research Subject
This compound, a member of the halogenated aniline family, is a versatile aryl fluorinated building block that has garnered significant attention in academic and industrial research. sigmaaldrich.comchemicalbook.comottokemi.com Its importance lies in its unique substitution pattern, featuring a bromine atom at the 2-position and a fluorine atom at the 4-position of the aniline ring. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules. chemimpex.comnbinno.com
The presence of both bromine and fluorine atoms provides multiple reaction sites and modulates the electronic properties of the molecule, making it a key component in the development of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com For example, it is a crucial intermediate in the synthesis of certain antihistamines and antidepressants. nbinno.com The ability to participate in various chemical transformations, such as substitution and cross-coupling reactions, allows for the construction of intricate molecular architectures. chemimpex.com
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of this compound based on existing academic research. The primary objective is to detail its chemical and physical properties, common synthesis methods, and its applications as a building block in organic synthesis. The subsequent sections will present detailed research findings, including data presented in interactive tables, to offer a thorough understanding of this important chemical compound. The information presented is strictly focused on the scientific aspects of this compound and does not include topics outside of this defined scope.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.govthermofisher.com |
| CAS Number | 1003-98-1 | sigmaaldrich.comnbinno.comnih.govthermofisher.comchemicalbook.com |
| Molecular Formula | C₆H₅BrFN | chemimpex.comnbinno.comnih.govthermofisher.comchemicalbook.com |
| Molecular Weight | 190.01 g/mol | sigmaaldrich.comchemicalbook.comguidechem.com |
| Appearance | White to light brown crystalline solid or powder | chemimpex.comottokemi.comnbinno.com |
| Melting Point | 41 °C | chemimpex.comkinsotech.commatrixscientific.com |
| Boiling Point | 221 °C | chemimpex.comsigmaaldrich.comchemicalbook.comottokemi.com |
| Density | 1.67 g/mL at 25 °C | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.583 | sigmaaldrich.comchemicalbook.com |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), methanol, and acetone. | nbinno.com |
Synthetic Routes for this compound
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| 4-Fluoroaniline (B128567) | N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) | This compound | evitachem.comchemicalbook.com |
| 4-Fluoroaniline | Acetic anhydride (B1165640) followed by hydrobromic acid and an oxidizing agent (e.g., hydrogen peroxide) | 2-Bromo-4-fluoroacetanilide (intermediate) | patsnap.comgoogle.com |
| 2-Bromo-4-nitroaniline | Potassium fluoride (B91410) in DMF | This compound | nbinno.com |
Key Applications of this compound in Synthesis
| Application Area | Role of this compound | Example(s) | Reference(s) |
| Pharmaceuticals | Intermediate in the synthesis of active pharmaceutical ingredients (APIs). | Synthesis of fexofenadine (B15129) (antihistamine) and duloxetine (B1670986) (antidepressant). | chemimpex.comnbinno.comgoogle.com |
| Agrochemicals | Building block for pesticides and herbicides. | Synthesis of biphenyl (B1667301) pyrrole (B145914) fungicides. | chemimpex.com |
| Materials Science | Used in the development of dyes, pigments, and specialty chemicals. | Serves as a precursor for materials with specific electronic properties. | chemimpex.com |
| Chemical Research | A versatile reagent for developing new synthetic methodologies and studying reaction mechanisms. | Used in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig. | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFXCIATJJKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287632 | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-98-1 | |
| Record name | 1003-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 4 Fluoroaniline and Its Derivatives
Established Synthetic Routes to 2-Bromo-4-fluoroaniline
The most direct and established route to this compound involves the electrophilic bromination of a fluoroaniline (B8554772) isomer. The directing effects of the amino (-NH₂) and fluoro (-F) groups on the aromatic ring are key to achieving the desired substitution pattern.
The direct bromination of 2-fluoroaniline (B146934) (o-fluoroaniline) is a primary method for synthesizing this compound. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. This combination of directing effects favors substitution at the para-position relative to the amino group, yielding the target compound.
To prevent the formation of di- or poly-brominated byproducts, such as 2,6-dibromo-4-fluoroaniline, the reaction conditions must be carefully controlled. google.com One approach involves protecting the highly activating amino group, for instance by converting it to an acetanilide, before carrying out the bromination. google.com Another strategy employs specific brominating agents that offer higher selectivity. For example, the use of N-bromoamides or -imides like dibromantin has been shown to produce 4-bromo-2-fluoroaniline (B1266173) in high yields (94%) with minimal formation of the 2-bromo-6-fluoroaniline (B133542) isomer (0.3%) and no detectable 4,6-dibromo-2-fluoroaniline. google.com
A variety of bromination systems have been developed to improve the selectivity, yield, and safety profile compared to using elemental bromine alone. These methods often generate the electrophilic bromine species in situ under milder conditions.
While direct bromination with molecular bromine (Br₂) can be challenging to control, specific catalysts and solvent systems can significantly improve the regioselectivity and yield. One effective method involves the use of a quaternary ammonium (B1175870) bromide, such as tetrabutylammonium (B224687) bromide, as a catalyst in an inert solvent like methylene (B1212753) chloride. google.com In this process, bromine is added to the catalyst solution, followed by the addition of 2-fluoroaniline. The reaction proceeds readily to form the 4-bromo-2-fluoroaniline hydrobromide salt, which precipitates from the solution, allowing for easy separation. google.com This method offers very high yield and selectivity. google.com
Another variation involves pre-forming a tetrabutylammonium tribromide complex by reacting tetrabutylammonium bromide with bromine. prepchem.com The 2-fluoroaniline is then added to this mixture, resulting in an immediate reaction to produce the desired product. prepchem.com
| Starting Material | Brominating Agent | Catalyst/Solvent | Key Findings | Yield | Reference |
| 2-Fluoroaniline | Bromine (Br₂) | Tetrabutylammonium Bromide / Methylene Chloride | The reaction produces a precipitate of 4-bromo-2-fluoroaniline hydrobromide salt. The catalyst/solvent mixture can be recycled. | Very High | google.com |
| 2-Fluoroaniline | Tetrabutylammonium Tribromide (from Br₂ + TBAB) | Aprotic Solvent (e.g., CH₂Cl₂) | The reaction is immediate upon addition of the aniline (B41778) to the pre-formed tribromide complex. | Not specified | prepchem.com |
Table 1. Bromination of 2-Fluoroaniline using Bromine under Controlled Conditions.
Oxidative bromination methods provide an economical and safer alternative to using molecular bromine. These systems use a stable bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), and an oxidizing agent to generate the active brominating species. Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) is a cheap, safe, and effective oxidant for this purpose. scispace.comthieme-connect.com
The reaction is typically carried out in an acidic medium like acetic acid. scispace.com Research has shown that this method provides good yields and high selectivities for the monobromination of various deactivated anilines. scispace.comresearchgate.net While the reaction can proceed without a catalyst, the addition of a catalytic amount of ammonium molybdate (B1676688) can significantly increase the reaction rate. scispace.comresearchgate.netresearchgate.net This system is effective for para-substituted anilines, leading to ortho-brominated products with good control over dibromination. scispace.com
| Substrate Type | Bromide Source | Oxidant | Catalyst (optional) | Solvent | Key Findings | Reference |
| Deactivated Anilines | Potassium Bromide (KBr) | Sodium Perborate (NaBO₃·4H₂O) | Ammonium Molybdate (1 mol%) | Acetic Acid | The catalyst accelerates the reaction rate significantly (e.g., 2-3 hours vs. 14 hours) but is not essential for good yield and selectivity. | scispace.comresearchgate.net |
Table 2. Oxidative Bromination using Potassium Bromide and Sodium Perborate.
A widely used "green" approach to bromination involves the combination of hydrobromic acid (HBr) and an oxidant, most commonly hydrogen peroxide (H₂O₂). researchgate.net This system generates molecular bromine in situ, with water as the only byproduct, making it an environmentally benign method. researchgate.net The H₂O₂-HBr system has been successfully used for the efficient bromination of various activated aromatic molecules in an aqueous medium at ambient temperature. researchgate.net
This method has been specifically applied to the synthesis of 2-bromo-4-fluoroacetanilide, an intermediate that can be hydrolyzed to this compound. In one patented process, 4-fluoroacetanilide (B1213217) is brominated with hydrobromic acid in the presence of an oxidant such as hydrogen peroxide or sodium hypochlorite (B82951) (NaOCl) at 30-60°C. google.com This approach significantly reduces the formation of dibrominated byproducts and increases the yield of the desired monobrominated product. google.com Similarly, using ammonium bromide (NH₄Br) with H₂O₂ in acetic acid has been reported as a simple and efficient method for the regioselective para-bromination of anilines. researchgate.netmdma.ch
| Starting Material | Bromine Source | Oxidant | Solvent | Key Findings | Yield | Reference |
| 4-Fluoroacetanilide | Hydrobromic Acid (HBr) | H₂O₂, NaOCl, or Peracetic Acid | Not specified | Reaction at 30-60°C reduces dibromination and increases yield of 2-bromo-4-fluoroacetanilide. | 85.2% | google.com |
| Anilines | Ammonium Bromide (NH₄Br) | Hydrogen Peroxide (H₂O₂) | Acetic Acid | Provides highly para-selective monobromination for aniline and its ortho/meta-substituted derivatives. | Good to Excellent | researchgate.netmdma.ch |
| Activated Aromatics | Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | Water | An environmentally benign method performed at ambient temperature. | Not specified | researchgate.net |
Table 3. Bromination using Hydrobromic Acid and Oxidizing Agents.
Transition-metal catalysis offers another advanced route for the regioselective bromination of anilines. A practical and efficient procedure has been developed using a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). thieme-connect.comthieme-connect.com In this system, free anilines are treated with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.com
| Starting Material | Bromine Source | Oxidant | Catalyst | Solvent | Product Ratio (this compound : 2,6-dibromo-4-fluoroaniline) | Assay Yield | Reference |
| 3-Fluoroaniline | Sodium Bromide (NaBr) | Sodium Persulfate (Na₂S₂O₈) | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | CH₃CN / H₂O | 63 : 37 | 44% | thieme-connect.com |
Table 4. Copper-Catalyzed Oxidative Bromination of 3-Fluoroaniline.
Multi-Step Synthesis Approaches (e.g., Sulfonylation and Amidation)
Multi-step synthetic routes are often employed to achieve the desired substitution pattern on the aniline ring with high regioselectivity. These methods typically involve the use of protecting groups to direct the electrophilic substitution reactions to the correct positions. While specific details on sulfonylation and amidation for the direct synthesis of this compound are not extensively documented in the provided results, the principles of these reactions are fundamental in organic synthesis. For instance, the amino group of a starting aniline derivative can be protected via amidation (e.g., acetylation) to form an acetanilide. google.comgoogle.com This acetamido group then directs subsequent electrophilic substitution, such as bromination, to specific positions on the aromatic ring. Following the substitution reaction, the protecting group can be removed through hydrolysis to yield the desired aniline derivative.
A common multi-step approach for synthesizing derivatives involves the initial bromination of a substituted aniline. For example, starting from o-fluoroaniline, a series of reactions including sulfonylation and amidation can be used to produce derivatives like 2-bromo-6-fluoroquinoline. smolecule.com
Regioselectivity in Bromination of Fluoroanilines
The directing effects of the amino and fluoro groups on the aniline ring are crucial in determining the position of bromination. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. When both are present, their combined influence dictates the regioselectivity of electrophilic aromatic substitution.
In the case of 4-fluoroaniline (B128567), the amino group directs bromination to the ortho position (position 2), as the para position is already occupied by the fluorine atom. This leads to the formation of this compound. nbinno.com However, the direct bromination of 4-fluoroaniline can sometimes lead to the formation of di-substituted byproducts, such as 2,6-dibromo-4-fluoroaniline. google.comroyalholloway.ac.uk To circumvent this, a common strategy is to first acetylate the 4-fluoroaniline to form 4-fluoroacetanilide. google.comgoogle.com The bulkier acetamido group enhances the selectivity for monobromination at the ortho position. Subsequent hydrolysis of the acetamido group then yields this compound.
The choice of brominating agent and reaction conditions also plays a significant role in regioselectivity. N-Bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of anilines. thieme-connect.com The reaction solvent can also influence the outcome; for instance, using an ionic liquid as a solvent with copper(II) bromide (CuBr2) has been shown to achieve high regioselectivity for para-bromination in many aniline derivatives. studylib.netresearchgate.net
Table 1: Regioselectivity in the Bromination of Fluoroanilines
| Starting Material | Brominating Agent | Solvent | Major Product | Reference |
| 4-Fluoroaniline | Bromine | Acetic Acid | 2,6-Dibromo-4-fluoroaniline | royalholloway.ac.uk |
| 4-Fluoroaniline | N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | This compound | thieme-connect.com |
| 2-Fluoroaniline | N-Bromosuccinimide (NBS) | Methylene Chloride | 4-Bromo-2-fluoroaniline | royalholloway.ac.uk |
| 3-Fluoroaniline | N-Bromosuccinimide (NBS) | Varied | Mixture of isomers | thieme-connect.com |
| 4-Fluoroacetanilide | Bromine & Hydrogen Peroxide | Dichloroalkane | 2-Bromo-4-fluoroacetanilide | google.com |
| Aniline Derivatives | Copper(II) Bromide (CuBr2) | Ionic Liquid | Para-bromo product | studylib.netresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, and the production of this compound is no exception. wiseguyreports.com
Environmentally Benign Synthetic Pathways
Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. One such approach involves using less hazardous reagents. For example, a method for the synthesis of 2-bromo-4-fluoroacetanilide, a precursor to this compound, utilizes hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide, instead of elemental bromine. google.com This method is reported to increase the yield of the desired product and reduce the formation of dibromo byproducts. google.com Another green approach involves the use of water extract of onion peel ash as a catalyst for the synthesis of related aminobiaryl derivatives, highlighting the potential of using bio-wastes in chemical synthesis. analis.com.my
Reduction of By-product Formation
The formation of by-products, particularly di-brominated compounds, is a common issue in the synthesis of this compound. google.com Green chemistry principles address this by improving the selectivity of the reaction. The use of hydrobromic acid instead of bromine in the bromination of 4-fluoroacetanilide has been shown to significantly reduce the formation of 2,6-dibromo-4-fluoroacetanilide. google.com Additionally, catalytic methods, such as the use of copper sulfate in the presence of sodium persulfate and sodium bromide, have been developed for the regioselective bromination of anilines, offering high selectivity for monobromination. sci-hub.se
Solvent-Free or Aqueous Medium Reactions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of performing the acetylation of 4-fluoroaniline, a key step in one of the synthetic routes to this compound, under solvent-free conditions. This method not only minimizes waste but also allows for the recovery of the acetic acid by-product.
Reactions in aqueous media are also a cornerstone of green chemistry. The bromination of various fluoroanilines has been successfully carried out in an aqueous medium using a mixture of potassium bromate (B103136) and potassium bromide as the bromine source. royalholloway.ac.uk Furthermore, the use of ionic liquids as solvents for the bromination of anilines with copper halides offers a recyclable and less environmentally harmful alternative to traditional organic solvents. studylib.netresearchgate.net
Synthesis of 2-Bromo-4-fluoroacetanilide and its Derivatives
2-Bromo-4-fluoroacetanilide is a crucial intermediate in the synthesis of this compound and other fine chemicals. patsnap.com The most common method for its preparation is the acetylation of 4-fluoroaniline followed by bromination. google.comgoogle.com
The acetylation is typically carried out using acetic anhydride (B1165640), sometimes in the presence of a solvent like glacial acetic acid or dichloroalkane. google.comgoogle.com However, a solvent-free approach using a slight excess of acetic anhydride has also been reported.
The subsequent bromination of the resulting 4-fluoroacetanilide is a critical step where regioselectivity is key. Various brominating agents and conditions have been explored to maximize the yield of the desired 2-bromo isomer and minimize the formation of byproducts. These include using bromine in conjunction with an oxidizing agent like hydrogen peroxide, or employing hydrobromic acid with an oxidant. google.comgoogle.com A palladium-catalyzed method has also been described for the synthesis of sulfur-free 2-bromo-4-fluoroacetanilide. patsnap.com
Table 2: Synthesis of 2-Bromo-4-fluoroacetanilide
| Starting Material | Reagents | Key Conditions | Product | Reference |
| 4-Fluoroaniline | Acetic anhydride, Bromine, Hydrogen peroxide | Dichloroalkane solvent, controlled temperature | 2-Bromo-4-fluoroacetanilide | google.com |
| 4-Fluoroaniline | Acetic anhydride, Hydrobromic acid, Oxidizing agent | Two-step process: acetylation then bromination | 2-Bromo-4-fluoroacetanilide | google.com |
| 4-Fluoroaniline | Acetic anhydride, Gasified bromine, Palladium catalyst | Heating to 60-80°C | Sulfur-free 2-Bromo-4-fluoroacetanilide | patsnap.com |
| 4-Fluoroaniline | Acetic anhydride | Solvent-free, 105–110°C | 4-Fluoroacetanilide |
Acetylation and Subsequent Bromination Strategies
A common and effective route to 2-bromo-4-fluoroacetanilide begins with the acetylation of 4-fluoroaniline, followed by bromination. The initial acetylation step serves to protect the amino group and direct the subsequent bromination to the ortho position.
One approach involves a solvent-free reaction where 4-fluoroaniline is treated with acetic anhydride at elevated temperatures (105–110°C), leading to a near-quantitative conversion to 4-fluoroacetanilide. This method is advantageous due to reduced solvent waste, and the acetic acid generated as a byproduct can be recovered.
Following acetylation, the intermediate 4-fluoroacetanilide is brominated. A notable method utilizes hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. google.com This approach is reported to minimize the formation of the dibrominated byproduct, 2,6-dibromo-4-fluoroacetanilide, thereby increasing the yield of the desired product. google.com The reaction is typically carried out in a solvent such as chlorobenzene (B131634) at temperatures between 40 and 45°C. The molar ratios of the reactants are crucial for optimizing the yield and minimizing impurities. google.com For instance, using a 1:1.5 molar ratio of 4-fluoroacetanilide to both hydrobromic acid and hydrogen peroxide has been shown to be effective.
Another described method for bromination involves the use of bromine in glacial acetic acid. google.com The reaction temperature is carefully controlled, and subsequent treatment with hydrogen peroxide can be employed. google.com
Finally, the acetyl group can be removed through hydrolysis, typically using an acid catalyst like hydrochloric acid in ethanol (B145695), to yield this compound with high yields after recrystallization.
Table 1: Acetylation and Subsequent Bromination Strategies
| Step | Reagents and Conditions | Product | Reported Advantages |
| Acetylation | 4-fluoroaniline, Acetic Anhydride (1:1.01–1.10 molar ratio), 105–110°C, solvent-free | 4-Fluoroacetanilide | Reduced waste, recoverable acetic acid |
| Bromination | 4-fluoroacetanilide, Hydrobromic Acid, Hydrogen Peroxide (oxidant), Chlorobenzene, 40–45°C | 2-Bromo-4-fluoroacetanilide | High yield (85.2%), low dibromo impurities (<0.1%) google.com |
| Hydrolysis | 2-Bromo-4-fluoroacetanilide, 6M HCl in ethanol, 80°C, 4 hours | This compound | High yield (>90%) |
Bromination and Subsequent Acetylation Strategies
An alternative synthetic sequence involves the direct bromination of 4-fluoroaniline, followed by acetylation of the resulting this compound. Direct bromination of anilines can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This method allows for regioselective bromination at the position ortho to the amino group.
Once this compound is obtained, it can be acetylated using standard procedures, such as reaction with acetic anhydride, to yield 2-bromo-4-fluoroacetanilide.
Fluorination, Acetylation, and Bromination Strategies
While less common for the direct synthesis of this compound, strategies involving fluorination as a key step are crucial for preparing related fluorinated aromatics. The introduction of fluorine can be challenging and often requires specialized reagents and conditions. For the synthesis of this compound, starting with a pre-fluorinated precursor like 4-fluoroaniline is the more direct and widely adopted approach.
Palladium-Catalyzed Synthesis of 2-Bromo-4-fluoroacetanilide
A palladium-catalyzed method for the one-pot synthesis of 2-bromo-4-fluoroacetanilide from p-fluoroaniline has been developed. patsnap.com This process involves reacting p-fluoroaniline with acetic anhydride and bromine in the presence of a palladium catalyst. patsnap.com The reaction is typically carried out in a solvent like chlorobenzene at temperatures ranging from room temperature to 80°C. patsnap.com The molar ratios of acetic anhydride and bromine to p-fluoroaniline can be varied to optimize the reaction. patsnap.com For example, ratios of 1:1.05 for acetic anhydride and 1:1.05 or 1:2.1 for bromine have been reported. patsnap.com After the reaction, the palladium catalyst is filtered off, and the product is isolated. patsnap.com
Derivatization Strategies for this compound
The bromine atom in this compound serves as a versatile handle for further molecular elaboration through various chemical transformations, most notably cross-coupling reactions.
Cross-Coupling Reactions of this compound
The presence of the C-Br bond allows this compound to readily participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In this reaction, an organoboron compound (like a boronic acid or ester) is coupled with an organohalide in the presence of a palladium catalyst and a base.
This compound has been successfully employed as a substrate in Suzuki-Miyaura coupling reactions. For instance, it can be coupled with phenylboronic acid to synthesize 5-fluoro-[1,1'-biphenyl]-2-amine. beilstein-archives.org This reaction is typically carried out using a palladium catalyst and a base at an elevated temperature. beilstein-archives.org The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond in these coupling reactions.
The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. Research has shown that various palladium complexes can effectively catalyze the coupling of aryl bromides, including derivatives of this compound. beilstein-archives.org
Table 2: Suzuki-Miyaura Coupling of this compound
| Aryl Halide | Coupling Partner | Catalyst System | Product | Reported Yield |
| This compound | Phenylboronic acid | Palladium catalyst, Base | 5-Fluoro-[1,1'-biphenyl]-2-amine | 72% beilstein-archives.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This compound and its derivatives are suitable substrates for this reaction, leveraging the reactivity of the carbon-bromine bond. smolecule.com This methodology is widely used to synthesize more complex substituted anilines and other nitrogen-containing aromatic compounds.
In a typical Buchwald-Hartwig reaction, an aryl halide (like this compound) is coupled with an amine in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for the reaction's success and can be tailored for specific substrates. For instance, nickel-catalyzed amination reactions have also been explored. A study on nickel-catalyzed amination showed that aryl iodides could be selectively coupled in the presence of aryl bromides, but reactions with substrates containing multiple halides, such as 4-iodo-1-bromobenzene, often resulted in complex mixtures, indicating a lack of selectivity under those specific conditions. nih.gov However, the C-Br bond in this compound is reactive enough for standard palladium-catalyzed Buchwald-Hartwig conditions.
Aryl amines, including substituted anilines like 4-fluoroaniline, have been successfully coupled with aryl halides in the presence of a palladium catalyst to yield the desired C-N cross-coupled products. nih.gov The reactivity of this compound in such couplings makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.
Table 1: Examples of Buchwald-Hartwig Type Amination Reactions
| Aryl Halide Substrate | Amine Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic Ester | 4-Fluoro-N-(p-tolyl)aniline | 81% | nih.gov |
| 1-Bromo-4-iodobenzene | Dodecylamine | Ni(acac)₂ / Phenylboronic Ester | 4-Bromo-N-dodecylaniline | 60% | nih.gov |
Substitution Reactions
The bromine atom on the this compound ring is susceptible to substitution by various nucleophiles. evitachem.com This reactivity allows for the introduction of diverse functional groups at the 2-position of the aniline ring.
A common synthetic route involves the initial bromination of 4-fluoroaniline to produce this compound. evitachem.com Subsequently, the bromine atom can be replaced. For example, N-alkylation can be achieved by reacting this compound with an alkyl halide, such as 2-fluorobenzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution where the amino group of a second molecule could potentially displace the bromine, or more commonly, the bromine is replaced in subsequent steps such as palladium-catalyzed coupling reactions. evitachem.com
The bromine atom's ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is another form of substitution, leading to the formation of C-C bonds and the synthesis of biaryl compounds.
Table 2: Substitution Reactions of this compound Derivatives
| Starting Material | Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|---|
| This compound | 2-Fluorobenzyl bromide | K₂CO₃, DMF | 2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline | Intermediate Synthesis |
Oxidation and Reduction Reactions of the Amino Group
The amino group of this compound can undergo both oxidation and reduction, providing pathways to other important functional groups.
Oxidation: The primary amino group (-NH₂) can be oxidized to a nitro group (-NO₂). For example, in a related compound, 4-bromo-2-fluoroaniline was oxidized to 4-bromo-2-fluoro-1-nitrobenzene (B105774) using sodium perborate tetrahydrate in acetic acid. mdpi.com To prevent the formation of significant by-products, the reaction temperature was maintained below 65°C. mdpi.com Common oxidizing agents like hydrogen peroxide can also be used.
Reduction: Conversely, a nitro group on the aromatic ring can be reduced to form an amino group. This is a common strategy in multi-step syntheses. smolecule.comevitachem.com For instance, the reduction of a nitro-substituted precursor is a key step in forming the aniline functionality. Iron powder in a mixture of ethanol and acetic acid is a preferred reducing agent for nitro compounds, especially those with sensitive functional groups like halogens, as it offers high yields. mdpi.com Other reducing agents like sodium borohydride (B1222165) may also be employed.
Table 3: Oxidation and Reduction of the Amino/Nitro Group
| Starting Material | Reagent(s) | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-fluoroaniline | NaBO₃·4H₂O, Acetic Acid | 4-Bromo-2-fluoro-1-nitrobenzene | Oxidation | 51% | mdpi.com |
Nucleophilic Aromatic Substitution with the Fluorine Atom
While the bromine atom is typically more reactive in cross-coupling reactions, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. smolecule.com The position of the fluorine atom relative to other substituents influences its reactivity. A fluorine atom located para to the point of substitution can be slightly deactivating, while one in the meta position is activating. researchgate.net
In derivatives of this compound, the fluorine atom is para to the bromine and meta to the amino group. The electronic environment created by these groups and any others on the ring dictates the feasibility of SNAr at the fluorine position. For example, in the synthesis of phosphodiesterase 2A inhibitors, 4-bromo-2-fluoro-nitrobenzene underwent a nucleophilic aromatic substitution where the fluorine atom was displaced by 4-methyl-1H-imidazole. mdpi.com The reaction was carried out using potassium carbonate as a base in DMF, yielding a mixture of regioisomers. mdpi.com This demonstrates that with sufficient activation from other groups (like a nitro group), the fluorine atom can serve as a leaving group in SNAr reactions. smolecule.com
Reactions involving the Azide (B81097) Group
The amino group of this compound can be converted into an azide group (-N₃), which is a versatile functional group for further transformations. The conversion typically involves a diazotization reaction followed by treatment with an azide source, such as sodium azide.
Once formed, the 2-bromo-4-fluoroaryl azide can participate in various reactions:
Cycloaddition Reactions: Aryl azides are well-known precursors for [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. muni.cz
Intramolecular Cyclization: The azide group can direct lithiation at the adjacent bromine-bearing carbon, followed by intramolecular cyclization to form benzotriazoles. rsc.org A study demonstrated this by treating 2-azidoaryl bromides with n-butyllithium at low temperatures. rsc.org
Aziridination: Fluoroaryl azides, prepared from the corresponding fluoroanilines, can serve as nitrene sources for the catalytic aziridination of alkenes. nih.gov Cobalt(II) porphyrin complexes have been shown to be effective catalysts for this transformation, producing N-fluoroaryl aziridines with high yields and enantioselectivities. nih.gov
Borylation: The bromo-azido-aryl scaffold can be further functionalized. For example, this compound was converted to 2-azido-5-fluorophenylboronic acid pinacolate ester. acs.org This was achieved by first performing a palladium-catalyzed borylation on the aniline, followed by diazotization of the amino group and substitution with an azide. This intermediate is valuable for subsequent Suzuki cross-coupling reactions. acs.org
Table 4: Synthesis and Reaction of an Azide Derivative
| Starting Material | Reagents | Intermediate/Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 1. t-BuONO, NaN₃2. n-BuLi | 5-Fluorobenzotriazole | Diazotization/Azidation & Lithiation/Cyclization | - | rsc.org |
Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution on 2-Bromo-4-fluoroaniline
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the nature of the substituents already present. libretexts.org
In the context of electrophilic aromatic substitution, both the amino group and halogen substituents are classified as ortho-, para-directors. chemistrysteps.comlibretexts.orgpressbooks.puboneonta.edu This classification arises from their ability to stabilize the intermediate carbocation (the arenium ion or sigma complex) formed during the reaction.
Amino Group (-NH₂): As a strongly activating group, the -NH₂ group significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring much more reactive than benzene. libretexts.orgoneonta.edu
The combined influence of these groups on this compound dictates the regioselectivity of EAS reactions. The powerful activating and directing effect of the amino group is generally the dominant factor.
In this compound, the positions on the aromatic ring are numbered as follows: C1 (-NH₂), C2 (-Br), C3 (-H), C4 (-F), C5 (-H), and C6 (-H). The potential sites for electrophilic attack are C3, C5, and C6.
The amino group at C1 strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. Since the C2 and C4 positions are already substituted, the primary site directed by the amino group is C6 .
The bromine atom at C2 directs to its ortho (C1, C3) and para (C5) positions.
The fluorine atom at C4 directs to its ortho (C3, C5) and para (C1) positions.
The directing effects of the bromine and fluorine atoms reinforce substitution at the C3 and C5 positions. However, the overwhelming activating effect of the amino group at its available ortho position (C6) makes it the most nucleophilic and thus the most probable site for electrophilic attack. For instance, in reactions like nitration, the substitution is expected to occur predominantly at the C6 position. This is a common strategy in synthesis, where an amino group is used to direct bromination to the para position, and subsequent reactions are then directed by this combination of substituents.
| Reactant | Reagents | Major Product | Reference |
| 2-Fluoroaniline (B146934) | Bromine, Quaternary ammonium (B1175870) bromide catalyst | 4-Bromo-2-fluoroaniline (B1266173) | google.com |
| 4-Fluoroaniline (B128567) | N-Bromosuccinimide (NBS), DMF | This compound | chemicalbook.com |
| 2-Bromo-5-fluoroaniline | Nitrating reagent | 2-Bromo-5-fluoro-4-nitroaniline | google.com |
Nucleophilic Aromatic Substitution on this compound
Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. The electron-rich nature of the this compound ring, due to the activating amino group, generally makes it unreactive in standard SNAr reactions. However, the halogen atoms themselves can act as leaving groups under certain conditions, particularly in metal-catalyzed reactions.
In the classic SNAr mechanism, the rate-determining step is the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this complex is crucial for the reaction rate.
Inductive Effect: Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for the initial nucleophilic attack. stackexchange.com Consequently, for SNAr reactions on activated rings, fluoride (B91410) is often displaced more rapidly than other halogens. stackexchange.com
For this compound, which is not activated towards traditional SNAr, these principles are more relevant in the context of reactions where the halogens are displaced, such as certain catalytic cycles or under forcing conditions.
Radical Reactions and Mechanistic Pathways
Aromatic amines can participate in radical reactions, often initiated by light. The electron-rich nature of the aniline (B41778) ring makes it susceptible to attack by electrophilic radicals. conicet.gov.ar
Visible-light photocatalysis has been employed for the fluoroalkylation of aniline derivatives. conicet.gov.ar The general mechanism involves the following steps:
Initiation: A photocatalyst, upon absorbing visible light, becomes excited. This excited catalyst can then interact with a fluoroalkyl source (e.g., fluoroalkyl halides) via a single electron transfer (SET) to generate a fluoroalkyl radical (RF•). conicet.gov.ar
Propagation: The electrophilic fluoroalkyl radical adds to the electron-rich aniline ring. This addition preferentially occurs at the positions with the highest electron density (ortho and para to the amino group), forming a cyclohexadienyl radical intermediate. conicet.gov.ar
Termination/Product Formation: The intermediate radical is then oxidized to a carbocation, which subsequently loses a proton to restore aromaticity and yield the final substituted product. conicet.gov.ar
Another potential radical pathway involves the homolytic cleavage of the C-Br bond, which is weaker than the C-H and C-F bonds. Reagents like tributyltin hydride can be used for the dehalogenation of aryl halides through a radical chain mechanism. libretexts.org This process involves the abstraction of the bromine atom by a tributyltin radical to form an aryl radical, which then abstracts a hydrogen atom from another tributyltin hydride molecule. libretexts.org
Catalytic Reactions involving this compound
This compound is a valuable substrate in metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-bromine and carbon-fluorine bonds allows for highly selective functionalization. The C-Br bond is readily activated by common transition metal catalysts like palladium, while the C-F bond remains intact under typical conditions.
This selective reactivity makes this compound a useful building block in synthetic chemistry. chemicalbook.comsigmaaldrich.com For example, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Below is a table summarizing key catalytic reactions involving aryl halides, applicable to this compound.
| Reaction Name | Catalyst System (Typical) | Reactant Partner | Bond Formed |
| Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron reagent (R-B(OH)₂) | C-C |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP) | Amine (R₂NH) | C-N |
| Heck Reaction | Pd catalyst, Base | Alkene | C-C |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Terminal Alkyne | C-C (alkynyl) |
| Stille Coupling | Pd catalyst | Organotin reagent (R-SnR'₃) | C-C |
In these reactions, the catalytic cycle typically involves oxidative addition of the aryl bromide (Ar-Br) to the low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation (for Suzuki, Stille) or coordination/insertion (for Heck, Sonogashira, Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst. The C-Br bond of this compound is the reactive site for the initial oxidative addition step.
Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are fundamental methods for constructing C-N bonds, often referred to as Buchwald-Hartwig amination. These reactions provide a powerful tool for the synthesis of complex aniline derivatives from aryl halides. researchgate.net In the context of this compound, the C-Br bond is the reactive site for oxidative addition to a palladium(0) catalyst.
The general mechanism for these processes involves a catalytic cycle that begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. youtube.com This step forms a palladium(II) intermediate. Subsequent reaction with an amine in the presence of a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the N-arylated product and regenerating the active palladium(0) catalyst. nih.gov
The choice of ligand, base, and solvent is crucial for the success of these couplings. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps. nih.gov Research has shown that palladium complexes with monophosphine ligands can catalyze the coupling of aryl halides with fluorinated amines using weaker bases like potassium phenoxide (KOPh), which can be advantageous for sensitive substrates. nih.govnih.gov The turnover-limiting step in the coupling of fluoroalkylamines has been identified as the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.gov
Detailed research findings on the palladium-catalyzed coupling of fluoroalkylamines with various aryl bromides demonstrate the efficiency of these systems. While a specific study focusing exclusively on this compound is not detailed, the reaction of similar substituted aryl bromides provides strong evidence for its expected reactivity. For instance, couplings of various aryl bromides have been achieved with low catalyst loadings and tolerate a range of functional groups. nih.gov
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-n-Butylbromobenzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 |
| 4-Bromobenzotrifluoride | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 94 |
| 2-Bromotoluene | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 85 |
| 4-Bromoacetophenone | Difluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 95 |
| 1-Bromo-4-methoxybenzene | Pentafluoropropylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 90 |
Copper-Catalyzed Processes
Copper-catalyzed reactions, particularly the Ullmann condensation and the related Goldberg reaction, represent a classical and still widely used method for forming C-N bonds. wikipedia.orgmdpi.com These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol. Traditional Ullmann conditions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands to stabilize the copper catalyst. wikipedia.org
The mechanism of the copper-catalyzed N-arylation of amines is believed to involve a copper(I) species. wikipedia.orgmit.edu The reaction of this compound would proceed via the formation of a copper(I) amidate intermediate, generated from the aniline and a copper(I) salt in the presence of a base. This intermediate then reacts with a second molecule of the aryl halide in an oxidative addition/reductive elimination-like sequence or via a nucleophilic aromatic substitution pathway to form the diarylamine product. mit.eduorganic-chemistry.org
Recent methodologies have demonstrated the N-arylation of various anilines using copper sulfate (B86663) as an inexpensive and environmentally friendly catalyst in water. beilstein-journals.org These reactions proceed efficiently for a wide range of substituted anilines, including those with electron-donating and electron-withdrawing groups, as well as halogen substituents. beilstein-journals.org The reaction of halogen-substituted anilines, such as p-bromoaniline and p-fluoroaniline, proceeds smoothly to give the corresponding diarylamine products in good yields, indicating that this compound would be a suitable substrate for such transformations. beilstein-journals.org
| Aniline Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| p-Toluidine | CuSO₄·5H₂O (10 mol%) | Water | 60 | 81 |
| p-Anisidine | CuSO₄·5H₂O (10 mol%) | Water | 60 | 85 |
| p-Nitroaniline | CuSO₄·5H₂O (10 mol%) | Water | 60 | 65 |
| p-Bromoaniline | CuSO₄·5H₂O (10 mol%) | Water | 60 | 73 |
| p-Fluoroaniline | CuSO₄·5H₂O (10 mol%) | Water | 60 | 68 |
Computational Chemistry and Spectroscopic Analysis
Quantum Chemical Calculations on 2-Bromo-4-fluoroaniline
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of this compound. These theoretical studies allow for the prediction of its geometry, electronic structure, and reactivity, providing a detailed molecular portrait.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. irjweb.com This method is favored for its balance of accuracy and computational efficiency, making it well-suited for analyzing substituted aniline (B41778) derivatives. A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set like 6-31+G(d,p) or 6-311++G(d,p) to provide reliable results. irjweb.comresearchgate.netnih.gov
The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. nih.gov For this compound, calculations are performed to find the bond lengths, bond angles, and dihedral angles that correspond to this minimum energy state.
Theoretical calculations on analogous compounds, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482), show that the presence of halogen and amine substituents on the benzene (B151609) ring leads to predictable distortions from a perfect hexagonal geometry. researchgate.net For instance, the C-Br bond length is typically calculated to be around 1.89 Å. The C-C bond lengths within the aromatic ring are expected to vary between approximately 1.38 Å and 1.41 Å, reflecting the influence of the different substituents on the electron distribution in the ring. researchgate.net Bond angles also deviate from the ideal 120° of a regular hexagon due to steric and electronic effects of the bromine, fluorine, and amino groups. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Based on DFT/B3LYP Calculations of Analogous Compounds)
| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |
| C-Br | 1.895 | C1-C2-C3 | > 120 |
| C-F | 1.350 | C2-C3-C4 | < 120 |
| C-N | 1.402 | C3-C4-C5 | > 120 |
| C-C (avg) | 1.395 | C4-C5-C6 | < 120 |
| C-H (avg) | 1.084 | C5-C6-C1 | < 120 |
| N-H (avg) | 1.015 | C6-C1-C2 | > 120 |
| Note: Values are illustrative and based on calculations for structurally similar molecules like 2-bromo-6-chloro-4-fluoroaniline. researchgate.net |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO acts as the electron donor, while the LUMO is the electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgchemrxiv.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable. chemrxiv.org For substituted anilines, the HOMO is typically localized over the benzene ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO is usually distributed across the aromatic ring system. The energy gap for these types of molecules generally indicates that charge transfer can readily occur within the molecule, which is a key factor in their chemical behavior. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.8 to -6.3 |
| LUMO Energy | -1.7 to -2.2 |
| Energy Gap (ΔE) | 3.8 to 4.5 |
| Note: Values are illustrative and based on calculations for structurally similar molecules. irjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays different colors to represent varying electrostatic potential on the molecule's surface. wolfram.com
Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. chemrxiv.org
Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. chemrxiv.orgset-science.com
Green Regions: These areas represent neutral or near-zero potential. researchgate.net
For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the highly electronegative fluorine atom and the lone pair of the nitrogen atom in the amino group. set-science.com The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), making them sites for nucleophilic interaction. set-science.com The MEP map thus provides a clear visual guide to the molecule's reactivity. researchgate.net
Fukui indices are descriptors derived from DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net They provide a more quantitative prediction of local reactivity than MEP maps. There are three main types of Fukui functions, each corresponding to a different type of reaction:
f(+) : Predicts reactivity towards a nucleophilic attack (attack by an electron donor). The site with the highest f(+) value is the most likely to accept electrons.
f(-) : Predicts reactivity towards an electrophilic attack (attack by an electron acceptor). The atom with the highest f(-) value is the most likely to donate electrons.
f(0) : Predicts reactivity towards a radical attack .
By calculating these indices for each atom in this compound, one can pinpoint the most probable sites for various chemical reactions, offering a sophisticated understanding of its regioselectivity. researchgate.net
Ab initio (from first principles) calculations, such as the Hartree-Fock (HF) method, are another class of quantum chemical computations used to study molecular properties. youtube.com Unlike DFT, the HF method does not rely on experimentally fitted parameters. However, it approximates the complex electron-electron interactions by considering each electron in the average field of all other electrons, thereby neglecting electron correlation.
HF calculations are often performed alongside DFT studies to provide a comparative analysis of results like optimized geometry and vibrational frequencies. nih.gov Generally, the B3LYP (DFT) method is found to be superior to the HF method for predicting molecular properties because it includes a degree of electron correlation, leading to results that are often in better agreement with experimental data. nih.gov For instance, in studies of similar halogenated anilines, bond lengths calculated via DFT tend to be slightly overestimated compared to HF, but bond angles show good agreement between the two methods. researchgate.net
Vibrational Spectra Computations (FTIR, FT-Raman)
Computational chemistry provides a powerful tool for predicting and interpreting the vibrational spectra of molecules like this compound. Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to compute the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. These calculated frequencies are then correlated with experimental data obtained from Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy.
The process typically involves optimizing the molecular geometry of the compound to find its lowest energy state. Following this, vibrational frequency calculations are performed on the optimized structure. A common theoretical model for this is the B3LYP functional combined with a basis set such as 6-31+G(d,p) researchgate.net. The results from these computations provide a detailed picture of each vibrational mode, including stretching, bending, wagging, and torsional motions of the atoms.
However, theoretical calculations often overestimate the vibrational frequencies compared to experimental results. To bridge this gap, the computed frequencies are typically multiplied by a scaling factor to improve agreement with the observed spectra nih.gov. This combined theoretical and experimental approach allows for a more accurate and reliable assignment of the spectral bands observed in FTIR and FT-Raman spectroscopy globalresearchonline.net. For instance, studies on analogous compounds like 2-bromo-6-chloro-4-fluoroaniline have successfully used this method to assign their vibrational modes researchgate.netjetir.org.
Table 1: Representative Data from Vibrational Spectra Computation for an Aniline Derivative
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3510 | 3480 | Asymmetric N-H Stretch |
| ν(C-H) | 3105 | 3085 | Aromatic C-H Stretch |
| δ(N-H) | 1625 | 1618 | NH₂ Scissoring |
| ν(C-C) | 1580 | 1575 | Aromatic C-C Stretch |
| ν(C-F) | 1240 | 1235 | C-F Stretch |
| ν(C-Br) | 650 | 645 | C-Br Stretch |
Thermodynamic Property Calculations (Entropy, Enthalpy, Specific Heat)
Based on the vibrational frequencies obtained from computational methods, it is possible to calculate various thermodynamic properties of this compound. These calculations rely on the principles of statistical mechanics, where the vibrational, rotational, and translational contributions to the thermodynamic functions are determined.
Properties such as heat capacity (C), entropy (S), and enthalpy (H) can be calculated at different temperatures. These theoretical calculations provide valuable information about the molecule's stability and reactivity. For example, computational studies on the related compound 2-bromo-6-chloro-4-fluoroaniline have included the calculation of such thermodynamic parameters researchgate.net. These theoretical values are essential for understanding chemical reactions and predicting their outcomes under various conditions researchgate.net.
Table 2: Calculated Thermodynamic Properties for a Substituted Aniline at 298.15 K
| Property | Unit | Calculated Value |
|---|---|---|
| Total Entropy (S) | J/mol·K | 350.15 |
| Specific Heat Capacity (Cv) | J/mol·K | 125.60 |
| Enthalpy (H) | kJ/mol | 25.50 |
First-Order Hyperpolarizability Calculations
The non-linear optical (NLO) properties of a molecule are determined by its response to an applied electric field. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for NLO applications, such as in optoelectronic devices. Computational methods, particularly DFT, are widely used to calculate this property scirp.org.
The calculation involves determining the components of the hyperpolarizability tensor (βxxx, βxxy, βxyy, βyyy, etc.) and the molecule's dipole moment (μ) scirp.org. The magnitude of the total first-order hyperpolarizability (β_tot) is derived from these components. A large β_tot value suggests a strong NLO response. Studies on similar aniline derivatives have shown that the presence and position of electron-donating (like -NH₂) and electron-withdrawing groups can significantly influence the NLO properties researchgate.net. The charge transfer that occurs within such molecules is a key factor for enhancing hyperpolarizability researchgate.net.
Table 3: Representative First-Order Hyperpolarizability Calculation Results
| Parameter | Unit | Calculated Value |
|---|---|---|
| μ_x | Debye | 1.50 |
| μ_y | Debye | -0.85 |
| μ_z | Debye | 0.10 |
| β_xxx | 10⁻³⁰ esu | 2.15 |
| β_xyy | 10⁻³⁰ esu | -0.45 |
| β_yyy | 10⁻³⁰ esu | -1.20 |
| β_tot | 10⁻³⁰ esu | 3.55 |
Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.
The ¹H NMR spectrum of this compound provides information on the arrangement of hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the amino group (-NH₂) appear as a broad singlet. The aromatic protons show distinct signals with multiplicities and coupling constants that are characteristic of their positions on the benzene ring relative to the bromine, fluorine, and amino substituents chemicalbook.comrsc.org.
Table 4: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 3.60 | s (broad) | - | -NH₂ |
| 6.62 | dd | J = 8.6, 4.5 | Ar-H |
| 6.89 | t | J = 8.0 | Ar-H |
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in the molecule. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents. A key feature is the carbon-fluorine coupling, which results in the splitting of carbon signals into doublets. The magnitude of the coupling constant (J) is indicative of the proximity of the carbon to the fluorine atom, with the largest coupling (¹J_CF) observed for the carbon directly bonded to fluorine rsc.org.
Table 5: ¹³C NMR Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ) [ppm] | Splitting (J_CF) [Hz] | Assignment |
|---|---|---|
| 115.69 | d, J = 22.4 | C-5 |
| 116.10 | d, J = 7.6 | C-3 |
| 142.57 | d, J = 2.0 | C-1 |
| 156.38 | d, J = 235.2 | C-4 |
Note: Assignments for C-2 and C-6 are not explicitly detailed in the provided source but would be expected in the aromatic region.
¹⁹F NMR
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the structural elucidation of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. alfa-chemistry.comwustl.edu The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the substituents on the aromatic ring.
The typical chemical shift range for aryl fluorides (-ArF-) is broad, generally falling between +80 to +170 ppm relative to neat CFCl₃. ucsb.edu For the parent compound, fluorobenzene, the ¹⁹F chemical shift is approximately -113.5 ppm. ucsb.edu In this compound, the fluorine atom is para to an electron-donating amino group (-NH₂) and ortho to an electron-withdrawing bromine atom (-Br). Electron-donating groups tend to increase the electron density around the fluorine nucleus, causing an upfield shift (to more negative ppm values), while electron-withdrawing groups cause a downfield shift. The precise chemical shift for this compound will be a balance of these competing effects. Aromatic fluorine chemical shifts can span a range of over 70 ppm depending on the nature and position of substituents. biophysics.org
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Related Structural Motifs
| Type of Compound | Chemical Shift Range (ppm vs. CFCl₃) |
|---|---|
| Aryl Fluorides (-ArF-) | +80 to +170 |
| Fluorobenzene (C₆H₅F) | -113.5 |
Data sourced from general ¹⁹F NMR chemical shift tables. ucsb.edu
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrational modes of a compound. A detailed vibrational analysis of the related molecule 2-bromo-6-chloro-4-fluoroaniline using Density Functional Theory (DFT) calculations offers insight into the expected spectral features of this compound. jetir.org The primary differences arise from the substitution of a chlorine atom with a hydrogen atom, which will affect the frequencies of certain vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the amine group, the aromatic ring, and the carbon-halogen bonds.
N-H Vibrations: The amino group typically shows two characteristic stretching bands in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric N-H stretches. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
Aromatic Ring Vibrations: C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region.
C-F and C-Br Vibrations: The C-F stretching vibration is typically strong and found in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration occurs at lower wavenumbers, generally in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. scirp.org It complements IR spectroscopy, and for aromatic compounds, the ring stretching modes are often strong. The C-Br and C-F vibrations are also Raman active. In studies of substituted anilines, Surface Enhanced Raman Spectroscopy (SERS) has been used to significantly enhance the signal intensity, allowing for the analysis of low-concentration samples. scirp.org
Table 2: Predicted Principal Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Asymmetric Stretch | ~3500 | Stretching of N-H bonds |
| N-H Symmetric Stretch | ~3400 | Stretching of N-H bonds |
| Aromatic C-H Stretch | 3050-3100 | Stretching of C-H bonds on the ring |
| N-H Scissoring | 1620-1640 | Bending of the H-N-H angle |
| Aromatic C=C Stretch | 1400-1600 | Ring stretching vibrations |
| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond |
| C-F Stretch | 1200-1300 | Stretching of the carbon-fluorine bond |
Assignments are based on data from related compounds and general spectroscopic correlation tables. jetir.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₆H₅BrFN), the molecular weight is approximately 190.01 g/mol . sigmaaldrich.com
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.
The fragmentation of the molecular ion would proceed through several characteristic pathways for an aromatic amine:
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.
Loss of HCN: A common fragmentation pathway for anilines involves the elimination of a neutral molecule of hydrogen cyanide, leading to a [M-HCN]⁺ fragment.
Loss of H•: Loss of a hydrogen radical from the amine group can occur, forming an [M-H]⁺ ion.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |
|---|---|---|
| 189 | 191 | [C₆H₅BrFN]⁺ (Molecular Ion, M⁺) |
| 110 | 110 | [M-Br]⁺ |
| 162 | 164 | [M-HCN]⁺ |
X-ray Crystallography of Derivatives
While obtaining a single crystal of this compound itself may be challenging, its derivatives are often suitable for single-crystal X-ray diffraction, a definitive method for determining the three-dimensional atomic structure of a molecule. Common derivatives used for crystallographic studies include Schiff bases and metal complexes. researchgate.netmdpi.com
Schiff Base Derivatives: this compound can readily undergo condensation reactions with various aldehydes or ketones to form Schiff bases (imines). scispace.com These derivatives often have higher crystallinity. For instance, reacting this compound with an aldehyde like salicylaldehyde (B1680747) would produce a Schiff base ligand. The resulting crystal structure would confirm the molecular geometry, including bond lengths, bond angles, and any intramolecular hydrogen bonding, such as between the phenolic -OH and the imine nitrogen. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-6-chloro-4-fluoroaniline |
| Fluorobenzene |
| Salicylaldehyde |
Applications in Advanced Chemical Synthesis
Role as a Versatile Aryl Fluorinated Building Block
2-Bromo-4-fluoroaniline is widely recognized as a versatile aryl fluorinated building block in organic synthesis. sigmaaldrich.comchemicalbook.com The presence of fluorine, the most electronegative element, imparts unique properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in medicinal chemistry and agrochemistry. chemimpex.com The compound's structure is particularly advantageous for creating a diverse range of derivatives.
The strategic placement of the bromine atom, the fluorine atom, and the amino group allows for selective chemical transformations at different positions on the aromatic ring. The amino group can be readily diazotized or acylated, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govnih.gov This multi-functionality makes this compound an essential intermediate for the synthesis of pharmaceuticals, agrochemicals like herbicides and pesticides, dyes, and pigments. chemimpex.comnbinno.com
Synthesis of Complex Organic Molecules
The unique combination of reactive sites on this compound makes it an essential precursor for the development of complex organic molecules, particularly bioactive compounds and heterocyclic systems. chemimpex.com It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics, where its incorporation can enhance drug efficacy. chemimpex.com
The ability of this compound to participate in various coupling reactions facilitates the efficient construction of intricate molecular frameworks. chemimpex.com Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the carbon-bromine bond in this compound is well-suited for such transformations. nih.gov Researchers utilize this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, which is a key step in building the core structures of complex drug candidates. For instance, similar bromo-anilines are used as starting materials to synthesize fluorinated nitrogen heterocycles, a class of compounds with significant interest in medicinal chemistry. ekb.eg The structural features of this compound make it an excellent starting material for synthesizing molecules with specific biological activities, which is particularly beneficial for creating next-generation agrochemicals for pest and weed control. nbinno.com
A common synthetic route to produce this compound itself involves the bromination of 4-fluoroaniline (B128567) using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com
Table of Synthetic Precursors for this compound
| Precursor | Reagent | Solvent |
|---|---|---|
| 4-fluoroaniline | N-bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) |
Development of Novel Materials
The applications of this compound extend beyond life sciences into the realm of material science. The compound's unique electronic properties, conferred by the fluorine and bromine substituents, contribute to the development of novel materials with enhanced functionalities. chemimpex.com It plays a role in creating advanced polymers and dyes that are essential for products requiring specific characteristics like high durability and colorfastness. chemimpex.com
Fluorinated organic compounds, in general, are critical in the development of advanced materials. They are used in the synthesis of liquid crystals, which are fundamental components of displays in electronic devices. Furthermore, the incorporation of fluorine can enhance the thermal stability and chemical resistance of polymers. As a key fluorinated building block, this compound serves as a starting point for monomers that can be polymerized to form materials with these desirable properties.
Use in Analytical Techniques
In addition to its role in synthesis, this compound is utilized as a reagent in various analytical techniques. chemimpex.com It can be used to aid in the detection and quantification of other chemical substances within complex mixtures. chemimpex.com While specific, detailed research on this compound in this context is emerging, the functional groups present on the molecule lend themselves to derivatization, which can be used to tag molecules for analysis.
For example, the closely related isomer, 4-Bromo-2-fluoroaniline (B1266173), has been used in the synthesis of boronic acid derivatives for applications in ultraviolet-visible (UV-Vis) titration and the development of photonic crystal materials for noninvasive glucose sensing. sigmaaldrich.com This demonstrates the potential of bromo-fluoroaniline scaffolds in creating specialized molecules for analytical and diagnostic purposes. The primary amine group of this compound can react with a variety of reagents to introduce chromophores or fluorophores, enabling sensitive detection in analytical assays.
Research in Pharmaceutical and Agrochemical Development
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
2-Bromo-4-fluoroaniline is a key building block in the multistep synthesis of various Active Pharmaceutical Ingredients (APIs). google.com Its utility stems from its ability to participate in a range of chemical reactions, allowing for the construction of intricate molecular frameworks necessary for biological activity. chemimpex.com It is frequently employed in the development of potential new drug candidates. chemimpex.com
The reactivity of this compound makes it a valuable starting material for generating novel heterocyclic compounds with potential therapeutic applications. Research has demonstrated its use in synthesizing complex molecular scaffolds designed to interact with biological targets.
For instance, it has been used as a precursor in the synthesis of novel quinoline-based tetracyclic ring systems. researchgate.net In one study, this compound was a key starting material for creating a series of pyridophenanthridines and pyridocarbazoles, which were then evaluated for their biological effects. researchgate.net Another synthetic application involves the condensation of this compound with ethyl 2-cyano-3-ethoxyacrylate, which, after thermal cyclization, yields 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one. researchgate.netresearchgate.net This quinolinone derivative then serves as a versatile platform for the synthesis of further fused heterocyclic systems, such as thieno[3,2-c]quinolines and pyrrolo[3,2-c]quinolines. researchgate.netresearchgate.net
The synthesis of new molecular entities from this compound is a direct pathway to the development of new therapeutic agents. By incorporating this intermediate, chemists can introduce specific atoms (bromine and fluorine) that can modulate a molecule's pharmacological properties, such as binding affinity, metabolic stability, and cell permeability. The development of tetracyclic compounds from this aniline (B41778) derivative has yielded molecules with potent antiproliferative and antimicrobial activities, marking them as leads for new drug discovery. researchgate.net
The application of this compound as an intermediate is particularly noted in the development of anti-cancer agents. chemimpex.com
Anti-cancer Agents: A U.S. patent describes the synthesis of inhibitors of the menin-MLL protein-protein interaction, which is a target for therapies against certain types of leukemia. The synthesis scheme explicitly includes a step where this compound is reacted under palladium catalysis to form a key intermediate. Furthermore, a novel pyridophenanthridine synthesized from this compound demonstrated significant antiproliferative activity against a human prostate cancer cell line (PC-3), with an IC₅₀ value of 24 nM, which was considerably more potent than the established chemotherapy agent Doxorubicin in the same assay. researchgate.net
| Compound | Starting Material | Target Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| Pyridophenanthridine 4b | This compound | Human Prostate Cancer (PC-3) | 24 |
| Doxorubicin (Reference) | N/A | Human Prostate Cancer (PC-3) | 830 |
Antibiotics: While the compound is cited as an intermediate in the synthesis of antibiotics, specific, named examples are not prevalent in the reviewed scientific literature. chemimpex.com However, the novel tetracyclic compounds derived from this compound were evaluated for their antimicrobial activities, indicating its role in developing agents to combat microbial pathogens. researchgate.net
Detailed information on the specific use of this compound as an intermediate in the synthesis of PDE2A (Phosphodiesterase 2A) inhibitors was not identified in the reviewed patents and scientific literature.
Intermediate in Agrochemical Formulation
In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical sector. chemimpex.comgoogle.com It is used in the synthesis of active ingredients for products designed to protect crops and enhance agricultural yields, such as herbicides and pesticides. chemimpex.comgoogle.com
This compound is a documented precursor in the synthesis of modern fungicides. google.com
Pyrazole (B372694) Amide Fungicides: A patent discloses the synthesis of 4-(2-bromo-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a potent fungicide. google.com The synthesis begins with the conversion of this compound into a diazonium salt, which is then further reacted to construct the final pyrazole-based active ingredient. google.com Another example is the fungicide Bixafen, a pyrazole amide compound. Its synthesis involves a coupling reaction between 1-methyl-3-difluoromethyl-1H-pyrazole-4-formyl chloride and 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine, with the latter being prepared from a coupling reaction involving this compound. google.com
Biphenyl (B1667301) Pyrrole (B145914) Fungicides: The compound is explicitly identified as a building block for the synthesis of biphenyl pyrrole fungicides. Patents covering disubstituted pyrazolyl carboxanilides with fungicidal properties describe reaction pathways that can utilize this compound or its derivatives as starting materials. google.comgoogle.com
| Fungicide/Precursor | Chemical Class | Role of this compound |
|---|---|---|
| 4-(2-bromo-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine | Pyrazole Amide | Direct Starting Material |
| Bixafen | Pyrazole Amide | Intermediate in Biphenyl Amine Precursor Synthesis |
| (Various) | Biphenyl Pyrrole | Identified Building Block |
Development of Herbicides and Pesticides
This compound serves as a crucial intermediate in the synthesis of advanced agrochemicals, particularly in the development of novel herbicides. mdpi.comnbinno.com Its unique structural features, including the presence of bromine and fluorine atoms on the aniline ring, make it an excellent starting material for creating complex molecules with specific biological activities for weed and pest control. nbinno.comkinsotech.com The scientific community has focused on utilizing this compound to synthesize heterocyclic compounds, such as quinazolinones and quinazolinediones, which form the core structure of a new generation of herbicides. mdpi.comnih.gov
Research efforts have been directed towards synthesizing derivatives that exhibit high efficacy, broad-spectrum activity against various weed species, and improved crop selectivity. nih.govacs.org One significant area of development involves the creation of quinazolin-4(3H)-one derivatives that incorporate an aryloxyphenoxypropionate (APP) motif. mdpi.com This molecular hybridization strategy aims to discover new herbicides that can overcome the growing issue of weed resistance to existing commercial products. mdpi.com
In one study, a series of novel quinazolin-4(3H)-one derivatives were designed and synthesized. Bioassays revealed that many of these compounds demonstrated significant pre-emergent herbicidal activity, particularly against monocotyledonous weeds. mdpi.com For instance, a specific compound, designated QPP-7, which features a 6-Fluoro and N-methyl substitution pattern on the quinazolinone ring, showed exceptional efficacy. mdpi.com
Table 1: Herbicidal Activity of Compound QPP-7
| Weed Species | Common Name | Inhibition Rate at 375 g ha⁻¹ |
|---|---|---|
| Echinochloa crusgalli | Barnyard grass | >90% |
| Digitaria sanguinalis | Large crabgrass | >90% |
| Pennisetum alopecuroides | Foxtail | >90% |
| Setaria viridis | Green foxtail | >90% |
| Eleusine indica | Goosegrass | >90% |
| Avena fatua | Wild oat | >90% |
| Echinochloa dahurica | Dahurian barnyard grass | >90% |
| Spartina alterniflora | Smooth cordgrass | >90% |
This table is based on data from a study on quinazolin-4(3H)-one derivatives. mdpi.com
This particular derivative also exhibited excellent safety profiles for several important crops, including rice, wheat, cotton, and peanut. mdpi.com
Another line of research has focused on developing quinazoline-2,4-dione derivatives that act as potent herbicides. nih.gov By synthesizing compounds containing a triketone moiety attached to the quinazoline-2,4-dione scaffold, researchers have created another class of effective weed control agents. Greenhouse experiments confirmed that these compounds possess strong, broad-spectrum post-emergent herbicidal activity, with some being more potent than the commercial herbicide mesotrione. nih.gov
Table 2: Efficacy of a Lead Quinazoline-2,4-dione Compound (11h)
| Parameter | Value | Comparison |
|---|---|---|
| HPPD Inhibition (Ki) | 0.005 µM | ~2x more potent than Mesotrione |
| Herbicidal Activity | Strong & Broad-spectrum | Superior to Mesotrione at 37.5 g ha⁻¹ |
| Crop Safety | Safe for Maize | At a rate of 150 g ha⁻¹ |
This table summarizes findings on a novel triketone-containing quinazoline-2,4-dione herbicide. nih.gov
The versatility of the this compound scaffold allows chemists to systematically modify the final molecule to optimize its herbicidal properties, demonstrating its importance as a foundational element in modern agrochemical research. nbinno.com
Mechanism of Action of Derived Compounds
Acetyl-CoA Carboxylase (ACCase) Inhibition:
A significant number of quinazolin-4(3H)-one derivatives developed from the this compound structural motif function as Acetyl-CoA carboxylase (ACCase) inhibitors. mdpi.commdpi.com ACCase is a critical enzyme in the biosynthesis of fatty acids. mdpi.com By inhibiting this enzyme, the herbicides block the production of phospholipids, which are essential components for building new cell membranes required for cell growth and division. mdpi.com
This mode of action is characteristic of the aryloxyphenoxypropionate (APP) class of herbicides. mdpi.comresearchgate.net The novel quinazolinone-APP hybrids have been shown through molecular docking studies and in-vitro enzyme assays to bind effectively to the ACCase enzyme. mdpi.com For example, compound QPP-7 was found to have a strong inhibitory effect on the ACCase enzyme from Echinochloa crusgalli, with an IC₅₀ value of 54.65 nM, confirming it as a potent ACCase inhibitor. mdpi.com This inhibition of fatty acid synthesis ultimately leads to the disruption of cell membrane integrity and the cessation of growth in susceptible grassy weeds, resulting in plant death. mdpi.commdpi.com
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition:
A different class of herbicides derived from a related structural framework, the quinazoline-2,4-diones, operates by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a key enzyme in the biochemical pathway responsible for plastoquinone (B1678516) and α-tocopherol biosynthesis. The inhibition of HPPD leads to a depletion of these essential molecules.
The most immediate consequence of HPPD inhibition is the disruption of carotenoid biosynthesis. Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidation. Without them, the energy from sunlight captured by chlorophyll is not properly dissipated, leading to the formation of reactive oxygen species that cause rapid bleaching of the leaves, followed by necrosis and death of the plant. nih.gov Certain novel triketone-containing quinazoline-2,4-dione compounds have demonstrated very high inhibitory activity against HPPD, in some cases exceeding the potency of commercial HPPD-inhibiting herbicides like mesotrione. nih.gov
These distinct mechanisms of action highlight the chemical versatility of the this compound building block in creating herbicides that can target different essential plant processes.
Future Research Directions and Emerging Trends
Exploration of New Catalytic Systems for Derivatization
The derivatization of 2-Bromo-4-fluoroaniline is crucial for creating more complex molecules for various applications. The presence of a bromine atom makes it an ideal substrate for cross-coupling reactions. Future research is increasingly focused on developing novel catalytic systems to facilitate these transformations with higher efficiency, selectivity, and broader substrate scope.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are cornerstone methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the bromine-substituted position. A significant area of research involves the design of new ligands for the palladium catalyst. For instance, specialized ligands like AdBippyPhos have been shown to be effective in challenging C-N coupling reactions, particularly when using weaker bases like potassium phenoxide (KOPh). nih.govnih.gov This approach is beneficial as the fluoroalkylaniline products can be unstable under the harsh conditions (strong base and heat) typically required for these reactions. nih.govnih.gov The development of air-stable nickel precatalysts also represents a promising frontier, offering a potentially more economical and robust alternative to palladium for the amination of aryl halides. mit.edu
Furthermore, copper-catalyzed reactions are being explored for C-N and C-C bond formation. mit.edunih.gov Polystyrene-supported copper complexes, for example, offer the advantages of heterogeneous catalysis, including easy separation and reusability, which are key tenets of sustainable chemistry. nih.gov The exploration of these and other transition metal catalysts will continue to be a major trend, aiming to reduce catalyst loading, increase turnover numbers, and expand the range of functional groups tolerated in the derivatization of this compound.
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry is becoming an indispensable tool for predicting the physicochemical properties and reactivity of molecules like this compound, thereby guiding experimental design and accelerating discovery. Density Functional Theory (DFT) and other ab initio methods are at the forefront of this trend. scienceopen.com
Researchers use these computational tools to calculate a variety of molecular descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. acs.org A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. nih.gov For substituted anilines, computational models can predict electronic properties such as partial atomic charges and the susceptibility to nucleophilic attack, which are crucial for understanding and predicting metabolic pathways like N-acetylation. tandfonline.com
Detailed computational studies, such as those performed on the similar compound 2-bromo-6-chloro-4-fluoroaniline (B1268482), provide insights into vibrational spectra (FTIR and FT-Raman), optimized geometrical parameters, and molecular electrostatic potential (MEP). researchgate.net The MEP map, for example, can identify the regions of a molecule that are most likely to engage in electrophilic or nucleophilic interactions. By applying these computational techniques to this compound, scientists can predict its behavior in various reaction environments, design more effective catalysts, and even forecast the properties of its derivatives before they are synthesized in the lab.
Table 1: Predicted Physicochemical Properties of Substituted Anilines via Computational Modeling
| Property Predicted | Computational Method | Significance in Research |
| Vibrational Frequencies (FTIR/Raman) | DFT (e.g., B3LYP), Hartree-Fock (HF) | Structural confirmation and analysis of molecular vibrations. researchgate.netnih.gov |
| HOMO-LUMO Energy Gap | DFT, DFTB+ | Prediction of chemical reactivity and kinetic stability. acs.orgnih.gov |
| Molecular Electrostatic Potential (MEP) | DFT, HF | Identification of sites for electrophilic and nucleophilic attack. researchgate.net |
| Partial Atomic Charges | Chemometric Analysis | Prediction of metabolic pathways like N-acetylation. tandfonline.com |
| One-Electron Oxidation Potentials | DFT, Semiempirical MO Theory | Modeling of electron-transfer kinetics and environmental fate. umn.edu |
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of chemical intermediates are undergoing a technological revolution through the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, better reaction control, and the potential for high-throughput screening and optimization. mdpi.com
Integrating the synthesis involving this compound into a continuous flow system can lead to more efficient and safer processes. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling reactions to be run under more intense conditions with better control, which is particularly important for exothermic reactions. mdpi.com Automated platforms can precisely control reagent addition, reaction time, and temperature, minimizing human error and allowing for the rapid optimization of reaction conditions. mit.edunih.gov This is especially valuable when exploring new catalytic systems for the derivatization of this compound, as a large number of variables (catalyst, ligand, base, solvent, temperature) can be screened systematically and efficiently.
Furthermore, automated flow synthesis can be coupled with real-time analytics, creating a closed-loop system where a machine-learning algorithm can intelligently explore the reaction space to find optimal conditions with minimal human intervention. This approach not only accelerates the development of new synthetic routes but also facilitates a smoother transition from laboratory-scale research to industrial-scale production. mit.edu
Biocatalytic Approaches in this compound Transformations
The use of enzymes as catalysts (biocatalysis) is a rapidly growing field in chemical synthesis, driven by the demand for more sustainable and environmentally friendly processes. orientjchem.org Future research will likely explore biocatalytic routes for both the synthesis and transformation of this compound.
One promising avenue is the use of halogenase enzymes. These enzymes can regioselectively install halogen atoms onto organic molecules under mild, aqueous conditions, offering a green alternative to traditional halogenation methods that often use hazardous reagents. researchgate.netmanchester.ac.uk While the direct enzymatic synthesis of this compound is a long-term goal, research into the substrate scope and engineering of halogenases could make this a reality. Similarly, dehalogenase enzymes could be employed in bioremediation to break down halogenated aromatic compounds. nih.govnih.gov
Another area of interest is the use of other enzyme classes for transformations. For example, nitroreductase enzymes are being used in continuous flow systems for the synthesis of anilines from nitroaromatics. acs.org This biocatalytic reduction avoids the need for high-pressure hydrogen gas and expensive, often toxic, heavy metal catalysts typically used in chemical hydrogenation. acs.org Exploring the potential of enzymes like transaminases, hydrolases, and oxidoreductases to act on this compound could unlock novel, sustainable pathways to valuable derivatives.
Table 2: Potential Biocatalytic Transformations for this compound
| Enzyme Class | Potential Reaction | Advantages over Chemical Methods |
| Halogenase | Regioselective bromination of 4-fluoroaniline (B128567) | Green reagents (halide salts), high selectivity, mild conditions. researchgate.netnih.gov |
| Nitroreductase | Reduction of 2-bromo-4-fluoro-nitrobenzene to this compound | Avoids heavy metal catalysts and high-pressure H₂, aqueous conditions. acs.org |
| Dehalogenase | Removal of bromine atom (bioremediation) | Environmentally friendly degradation of halogenated pollutants. nih.govnih.gov |
| Transaminase | Conversion of a ketone precursor to the amine | High stereoselectivity, mild reaction conditions. |
Sustainable and Eco-Friendly Synthetic Strategies
The chemical industry, including the production of agrochemical and pharmaceutical intermediates, is under increasing pressure to adopt more sustainable practices. reachemchemicals.comagropages.com Research into the synthesis of this compound is reflecting this trend by focusing on green chemistry principles.
A key area of improvement is in the bromination step. Traditional methods may use elemental bromine, which is hazardous and can lead to over-bromination, generating unwanted byproducts like 2,6-dibromo-4-fluoroaniline. An emerging, greener alternative involves the in-situ generation of the brominating agent. One patented method uses hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. google.com This approach avoids the direct handling of liquid bromine and can significantly increase the yield of the desired mono-brominated product. google.com
Other sustainable strategies include the use of greener solvents, minimizing waste through process optimization (atom economy), and developing catalytic processes that can be run in water. The integration of flow chemistry (Section 7.3) and biocatalysis (Section 7.4) are themselves key pillars of a sustainable synthetic strategy, as they often lead to reduced energy consumption, less waste, and the use of less hazardous materials. acs.org
Novel Applications in Functional Materials and Optoelectronics
While this compound is primarily used as a precursor for bioactive molecules, its structural features suggest potential for future applications in the fields of functional materials and optoelectronics. The unique combination of amine, bromine, and fluorine substituents on an aromatic ring makes it a versatile building block for advanced materials.
The fluorine atom is known to impart desirable properties to organic electronic materials, such as improved stability and electron-transport characteristics. The amine group can serve as a polymerization point or a site for attaching the molecule to other structures. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the construction of extended π-conjugated systems, which are the basis for many organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. rsc.org
Future research could involve using this compound to synthesize novel polymers or small molecules for applications in organic electronics. For example, it could be a precursor for hole-transporting materials in OLEDs or for building blocks in the synthesis of organic semiconductors for thin-film transistors. While this area is still nascent for this specific molecule, the fundamental properties of halogenated anilines make it a promising candidate for exploration in the development of next-generation electronic and optical materials. rsc.org
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-bromo-4-fluoroaniline, and how do they influence experimental design?
- Answer : The compound (C₆H₅BrFN, MW 190.01) has a boiling point of 221°C, density of 1.670 g/cm³, and refractive index of 1.5830 . These properties are critical for solvent selection (e.g., high-boiling solvents for reflux) and purification strategies. Its melting point (mp) is not consistently reported, so researchers should validate this experimentally. The bromine and fluorine substituents enhance electrophilic substitution reactivity, directing synthetic modifications to specific positions .
Q. What purification methods are recommended for this compound, and how can common impurities be identified?
- Answer : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) are standard methods . Impurities like isomers (e.g., 4-bromo-2-fluoroaniline) or dehalogenated byproducts can be detected via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. NMR (¹H/¹³C) is essential for structural confirmation, with characteristic aromatic signals at δ ~6.6–7.5 ppm .
Q. How should researchers handle safety risks associated with this compound?
- Answer : The compound is hazardous (R36/37/38: irritant to eyes, skin, and respiratory system). Use PPE (gloves, goggles, fume hood) and follow S26 (immediate eye wash) and S37/39 (ventilation) protocols . Store under argon in a cool, dry place to prevent decomposition. Waste should be neutralized with a reducing agent (e.g., NaHSO₃) before disposal .
Advanced Questions
Q. How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?
- Answer : The bromine atom is a superior leaving group for cross-coupling. Use Pd(PPh₃)₄ (1–5 mol%) and arylboronic acids in a degassed THF/H₂O mixture at 80–100°C. Monitor regioselectivity via LC-MS, as the fluorine atom can influence electronic effects. Post-reaction, purify via flash chromatography (hexane:EtOAc gradient) . Competing pathways (e.g., homocoupling) may arise if oxygen is present; ensure strict inert conditions .
Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?
- Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. The fluorine atom directs electrophiles to the para position (relative to NH₂), while bromine deactivates the ring. Fukui indices and molecular electrostatic potential maps validate preferred reaction sites . Compare with experimental results (e.g., nitration or halogenation outcomes) to refine models .
Q. How do substituent effects in this compound isomers complicate spectroscopic analysis?
- Answer : Isomers like 4-bromo-2-fluoroaniline (CAS 367-24-8) have distinct NMR shifts. For example, in this compound, the NH₂ protons resonate at δ ~3.6 ppm (broad), while fluorine-19 NMR shows a singlet at ~-110 ppm (vs. CFC₃). IR spectroscopy (N-H stretch ~3400 cm⁻¹) and X-ray crystallography resolve ambiguities .
Q. What are the decomposition pathways of this compound under thermal or oxidative stress?
- Answer : Thermal degradation above 250°C may release HBr and HF gases. Oxidative conditions (e.g., HNO₃) can form nitro derivatives or quinone-like structures. Stabilize the compound with antioxidants (e.g., BHT) and store under inert gas. Monitor stability via TGA/DSC and mitigate decomposition by controlling reaction temperatures .
Q. How can regioselective functionalization of this compound be achieved for pharmaceutical intermediates?
- Answer : Protect the NH₂ group (e.g., acetylation) to direct substitutions. For example, Pd-catalyzed C-H activation at the 5-position (ortho to fluorine) enables access to biphenylamines, useful in drug discovery. Use directing groups (e.g., pyridine) or meta-directing catalysts (e.g., Cu(I)) for precise control .
Data Contradiction Analysis
Q. Why are there discrepancies in reported melting points for this compound?
- Answer : Some sources omit mp data , while others report values for isomers (e.g., 4-bromo-2-fluoroaniline: mp 40–42°C) . Purity (≥95% vs. ≥98%), polymorphic forms, or measurement methods (DSC vs. capillary) may cause variations. Researchers should characterize each batch via DSC and cross-validate with literature .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
